Home > Products > Screening Compounds P123403 > Yo paraneoplastic antigen
Yo paraneoplastic antigen - 138545-05-8

Yo paraneoplastic antigen

Catalog Number: EVT-1520616
CAS Number: 138545-05-8
Molecular Formula: C19H18Cl2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The Yo antigen is classified as an onconeural autoantigen, which means it is typically expressed in tumor cells but also found in normal neuronal tissues. It is specifically linked to the Cerebellar Degeneration-Related Protein 2 (CDR2) and its paralog, CDR2-like protein (CDR2L). These proteins are critical for maintaining neuronal function and are aberrantly expressed in certain tumors, triggering an autoimmune response that results in cerebellar degeneration .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

The Yo antigen consists of two main proteins: CDR2 (62 kDa) and CDR2L (65 kDa). Both proteins share significant sequence homology (approximately 44.7%) and contain coiled-coil domains that facilitate protein-protein interactions. These structural features are crucial for their function within neurons, particularly in calcium signaling pathways essential for neurotransmission .

The molecular structure of CDR2 has been characterized using techniques like X-ray crystallography and NMR spectroscopy, revealing its complex folding patterns necessary for its interaction with other cellular components.

Chemical Reactions Analysis

Reactions and Technical Details

In the context of paraneoplastic cerebellar degeneration, anti-Yo antibodies can bind to CDR2 and CDR2L, leading to internalization of these antigens by Purkinje cells. This process disrupts calcium homeostasis within neurons, causing cellular dysfunction and ultimately neuronal death. Studies employing cerebellar slice cultures have demonstrated that exposure to anti-Yo antibodies results in significant morphological changes and loss of dendritic arborization in Purkinje cells .

The chemical reaction can be summarized as follows:

  1. Anti-Yo antibodies bind to CDR2/CDR2L on Purkinje cells.
  2. Internalization of the antibody-antigen complex occurs.
  3. Disruption of calcium signaling leads to cell dysfunction.
  4. Prolonged exposure results in apoptosis or necrosis of Purkinje neurons.
Mechanism of Action

Process and Data

The mechanism by which anti-Yo antibodies induce neuronal damage involves several steps:

  1. Binding: Anti-Yo antibodies target the CDR2/CDR2L proteins on Purkinje neurons.
  2. Internalization: The binding triggers endocytosis, leading to the internalization of the antibody-antigen complex.
  3. Calcium Dysregulation: The internalization causes alterations in calcium channel expression (e.g., voltage-gated calcium channels), disrupting calcium homeostasis.
  4. Neuronal Dysfunction: This dysregulation leads to impaired neurotransmission and eventual cell death.

Research indicates that T-cell responses may also play a role in mediating neuronal damage, suggesting a complex interplay between humoral and cellular immunity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 62 kDa for CDR2; 65 kDa for CDR2L.
  • Isoelectric Point: Varies depending on post-translational modifications; typically around pH 5-7.

Chemical Properties

  • Solubility: Both proteins are soluble in physiological buffers but may aggregate under certain conditions.
  • Stability: The proteins are relatively stable at physiological temperatures but can denature under extreme pH or temperature conditions.

Analytical techniques such as mass spectrometry and circular dichroism spectroscopy have been employed to study these properties further .

Applications

Scientific Uses

The primary application of understanding the Yo paraneoplastic antigen lies within clinical diagnostics and therapeutic strategies for paraneoplastic cerebellar degeneration. The detection of anti-Yo antibodies serves as a biomarker for diagnosing this syndrome, guiding oncological investigations for underlying malignancies, particularly ovarian or breast cancer.

Moreover, research into the mechanisms of action has potential implications for developing targeted immunotherapies aimed at mitigating autoimmune responses while treating associated tumors. Current treatments include immunosuppressive therapies like steroids and intravenous immunoglobulin therapy, although their effectiveness varies among patients .

Molecular Characterization of Yo Paraneoplastic Antigen

Structural Analysis of CDR2 and CDR2L Proteins

The Yo paraneoplastic antigen comprises two primary protein targets: Cerebellar Degeneration-Related protein 2 (CDR2) and its paralogue CDR2-like (CDR2L). CDR2 is a 62 kDa nuclear protein (454 amino acids) characterized by a central coiled-coil/leucine zipper domain essential for dimerization and a C-terminal RNA-binding domain [2] [4] [7]. CDR2L (55-60 kDa, 465 amino acids) shares 50% sequence identity with CDR2 but features three distinct coiled-coil domains and lacks a nuclear localization signal, resulting in cytoplasmic retention [7] [9]. Both proteins belong to the c-myc regulatory network, with CDR2 directly binding c-myc via its leucine zipper to modulate transcriptional activity, while CDR2L associates with polyribosomes to influence protein synthesis [2] [6].

Table 1: Structural Features of CDR2 and CDR2L

FeatureCDR2CDR2L
Molecular Weight62 kDa55-60 kDa
Amino Acids454465
Key DomainsCoiled-coil/leucine zipperThree coiled-coil domains
Cellular LocalizationNuclearCytoplasmic
c-myc InteractionDirect binding via leucine zipperIndirect regulation
RNA BindingConfirmedNot observed

Subcellular Localization and Expression Patterns in Neuronal vs. Tumor Tissues

In neuronal tissues, CDR2 exhibits restricted expression in cerebellar Purkinje cells, brainstem neurons, and spermatogonia, with post-transcriptional regulation limiting its protein detection despite widespread mRNA distribution [4] [7]. CDR2L is more abundantly expressed in Purkinje cells, localized to the cytoplasm and plasma membrane [3] [7]. In tumor tissues, both antigens show dysregulated expression:

  • Gynecological Cancers: CDR2 and CDR2L are overexpressed in 65-70% of ovarian/breast carcinomas associated with anti-Yo PCD, often with somatic mutations (predominantly missense) and gene amplifications [5] [7].
  • Non-Gynecological Tumors: Prostate, testicular, and esophageal adenocarcinomas demonstrate strong CDR2/CDR2L immunoreactivity, correlating with rare anti-Yo PCD cases in males [1] [7].
  • Subcellular Shifts: Tumor cells show aberrant cytoplasmic CDR2 accumulation (vs. nuclear in neurons) and membranous CDR2L localization, potentially enhancing immune recognition [5] [9].

Table 2: Tissue-Specific Expression Patterns

Tissue TypeCDR2 ExpressionCDR2L Expression
Purkinje CellsModerate (nuclear)High (cytoplasmic/membrane)
Ovarian TumorsOverexpressed (mutated)Overexpressed (amplified)
Prostate TumorsStrong in adenocarcinomaStrong in adenocarcinoma
Testicular TissueHigh in germ cellsHigh in germ cells

Evolutionary Conservation and Functional Domains

CDR2 and CDR2L genes show high conservation across mammals, particularly in functional domains:

  • CDR2 Conservation: The leucine zipper domain (AA 230-260) is 95% identical between humans and rodents, underscoring its role in c-myc dimerization [4] [7].
  • CDR2L Uniqueness: While sharing ancestral origins with CDR2, CDR2L evolved distinct coiled-coil regions involved in protein-protein interactions and calcium homeostasis modulation [6] [7].
  • Primate-Specific Adaptations: Human CDR2L contains a unique phosphorylation site (Ser288) absent in lower mammals, potentially influencing its antigenicity in PCD [7]. Functional studies reveal both proteins regulate calcium buffering in Purkinje cells; anti-Yo antibodies disrupt mitochondrial calcium uptake, triggering apoptosis [6] [7].

Interaction Networks: Binding Partners and Signaling Pathways

The Yo antigens participate in multifaceted molecular networks:

  • Transcriptional Regulation: CDR2 binds c-myc via its leucine zipper, sequestering it from target promoters. Anti-Yo antibodies disrupt this interaction, unleashing pro-apoptotic c-myc activity in Purkinje cells [2] [7].
  • Calcium Homeostasis: Both antigens modulate endoplasmic reticulum-mitochondria calcium flux. CDR2L binds inositol triphosphate receptors (IP3Rs), and anti-Yo sera impair this regulation, causing cytotoxic calcium overload [6] [7].
  • Tumorigenic Pathways: In cancers, CDR2 amplifies HIF-1α activity by stabilizing prolyl hydroxylase PHD1, promoting angiogenesis. CDR2L overexpression correlates with mTOR signaling and protein synthesis upregulation [4] [5].
  • Autoimmune Synapse: Tumor-derived CDR2/CDR2L peptides are presented via MHC-I to CD8+ T cells, initiating cross-reactive cytotoxicity against Purkinje cells. Concurrently, B cells produce anti-Yo antibodies against conformational epitopes shared by both antigens [3] [5].

Key Pathogenic Sequence:Immune Priming → Tumor antigen expression (CDR2/CDR2L) → T/B Cell Activation → Cerebellar infiltration → Antibody Binding & Calcium Dysregulation → Purkinje cell apoptosis

Properties

CAS Number

138545-05-8

Product Name

Yo paraneoplastic antigen

Molecular Formula

C19H18Cl2O2

Synonyms

Yo paraneoplastic antigen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.